Home > Products > Screening Compounds P145941 > N-[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide
N-[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide -

N-[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide

Catalog Number: EVT-3725448
CAS Number:
Molecular Formula: C17H18N2O4S
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One reported synthesis route for N-[4-(acetylamino)phenyl]-N-[(4-methylphenyl)sulfonyl]acetamide starts with the reaction of 4-acetamidobenzenesulfonyl chloride (2) with 4-methylaniline in the presence of a base, such as pyridine or triethylamine. [] This reaction results in the formation of N-(4-methylphenyl)-4-acetamidobenzenesulfonamide. Subsequent treatment of this intermediate with acetyl chloride in the presence of a base, such as pyridine, yields N-[4-(acetylamino)phenyl]-N-[(4-methylphenyl)sulfonyl]acetamide. []

Molecular Structure Analysis

N-[4-(acetylamino)phenyl]-N-[(4-methylphenyl)sulfonyl]acetamide features a central sulfonamide group flanked by two aromatic rings. One aromatic ring is a phenyl group substituted with an acetamide group at the para position. The other aromatic ring is a p-tolyl group (4-methylphenyl). The compound also contains an additional acetamide group attached to the nitrogen atom of the sulfonamide moiety. The crystal structure of similar sulfonamide derivatives reveals insights into the conformational preferences of N-[4-(acetylamino)phenyl]-N-[(4-methylphenyl)sulfonyl]acetamide. In many cases, the molecule adopts a twisted conformation to minimize steric hindrance between the bulky substituents on the sulfonamide nitrogen. [, , ]

Chemical Reactions Analysis

N-[4-(acetylamino)phenyl]-N-[(4-methylphenyl)sulfonyl]acetamide can undergo various chemical reactions typical of sulfonamides. For example, the nitrogen atom of the sulfonamide group can act as a nucleophile in reactions with alkyl halides or acyl chlorides, leading to the formation of N-alkylated or N-acylated derivatives. [, ] Additionally, the acetamide groups present in the molecule can be hydrolyzed under acidic or basic conditions to generate the corresponding carboxylic acids.

Applications

N-[4-(acetylamino)phenyl]-N-[(4-methylphenyl)sulfonyl]acetamide primarily serves as a synthetic intermediate in organic chemistry. [] Its structure offers opportunities for further modifications, making it a versatile building block for the synthesis of various heterocyclic compounds and other complex molecules with potential biological activities. This includes, but is not limited to:

  • Synthesis of Heterocyclic Compounds: The acetamide and sulfonamide functionalities within its structure can be exploited to construct heterocyclic systems, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and others. These heterocycles are prominent pharmacophores in medicinal chemistry, and their incorporation into new molecular entities can lead to the discovery of novel therapeutic agents. [, ]

N-(4-{[(4-Methoxyphenethyl)amino]sulfonyl}phenyl)acetamide

Compound Description: This compound serves as the parent molecule in a study focusing on the synthesis and evaluation of novel urease inhibitors.

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

Compound Description: This group of compounds represents a series of derivatives synthesized and evaluated for their inhibitory effects on DPPH and jack bean urease.

N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide

Compound Description: The paper describes the crystal structure of this compound, highlighting its twisted conformation and intermolecular interactions.

N~2-(4-methylphenyl)sulfonyl-L-asparagin

Compound Description: This compound is the target product of a synthetic study aiming to identify the most effective method for its preparation.

N-((3S)-3-{[(4-methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-2,8-dion-7-yl)acetamide

Compound Description: This chiral compound's absolute configuration was determined in the study using 1D and 2D nuclear Overhauser enhancement experiments.

2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate

Compound Description: This compound's crystal structure reveals the presence of two molecular orientations leading to the formation of distinct N-H⋯O hydrogen-bonded dimers.

Dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II)

Compound Description: This complex incorporates N4-acetylsulfadiazine, a metabolite of the antibacterial drug sulfadiazine. The complex exhibits moderate antibacterial activity in in vitro assays, demonstrating the influence of complexation on biological activity.

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (Bicalutamide)

Compound Description: Bicalutamide is an oral medication used to treat prostate cancer, acting as an anti-androgen by blocking androgen receptors.

N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763)

Compound Description: This compound exhibits potent immunomodulatory activity. It enhances the cytolytic T-lymphocyte response to various antigens and restores alloreactivity in immunocompromised mice.

N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide

Compound Description: The study analyzes the crystal structure of this compound, emphasizing its conformational features and intermolecular hydrogen bonding patterns.

N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide

Compound Description: The paper investigates the crystal structure of this compound, focusing on its U-shaped conformation and intermolecular hydrogen bonding network.

N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide

Compound Description: This compound features a fused pyrazole and pyrimidine ring system and exhibits intramolecular hydrogen bonding.

N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide

Compound Description: The study elucidates the crystal structure of this compound, revealing its twisted conformation and intermolecular hydrogen bonding interactions.

1-[[(4-Methylphenyl)sulfonyl]amino]-pyridinium inner salt

Compound Description: This compound, also known as N-tosylpyridinium imide, is a versatile reagent utilized as a dipolarophile and nitrene transfer reagent in various organic syntheses.

N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine

Compound Description: This compound is identified as an impurity formed during the synthesis of the antibacterial drug sulfamethizole. Its formation arises from the reaction of unreacted sulfonyl chloride with sulfamethizole, followed by hydrolysis.

Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate

Compound Description: The study investigates the crystal structure of this pyrazole derivative, highlighting the spatial arrangement of its substituents and the influence of torsion angles on its conformation.

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide

Compound Description: This compound is a potent, orally active leukotriene D4 antagonist with promising therapeutic potential for treating asthma and other inflammatory diseases.

2-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)acetamide (6b)

Compound Description: This compound demonstrated superior antibacterial activities against Xanthomonas oryzae pv. oryzicolaby (Xoc), Xanthomonas oryzae pv. oryzae (Xoo), and Xanthomonas axonopodis pv. citri (Xac) at 100 μg/mL concentration, with the inhibition rates of 86.24%, 81.59%, and 75.65%, respectively.

2-((4-fluorophenyl)thio)-N-(4-(methylsulfonyl)phenyl)acetamide (4c)

Compound Description: This compound illustrated obvious antitumor activity (56.87%) against K562 at 10 μM concentration.

(2E)-3-(4-methylphenyl)-1-(3-{[(4-methylphenyl)methylidene]amino}phenyl)prop-2-en-1-one

Compound Description: This compound, also known as 3'-(N=CHC6H4-p-CH3)-4-methylchalcone, is an imino-substituted chalcone. Its crystal structure exhibits close contacts between the enone O atom and the substituent arene ring, in addition to C...C interactions between the substituent arene rings.

N-{3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl}acetamide

Compound Description: This compound, abbreviated as 3'-(NHCOCH3)-4-methylchalcone, is an acetamide-substituted chalcone. Its crystal structure exhibits a unique interaction between the enone O atom and the 1-Ring substituent, contributing to its antiparallel crystal packing.

N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective OX2 antagonist. The mutations W214A45.54, Y223A5.38, F227A5.42, Y317A6.48, and H350A7.39 resulted in the complete loss of both [3H]EMPA binding affinities and also blocked their inhibition of orexin-A-evoked [Ca2+]i response at OX2.

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: SB-674042 is a selective OX1 antagonist.

N-{[4-(5,9-diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist.

(S)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonyl-ethyl]-4-acetylamino-isoindoline-1,3-dione

Compound Description: This compound is an isomer and its purity is at least 99%.

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

Compound Description: In this compound, the indole ring system is planar and the S atom has a distorted tetrahedral configuration.

N-(4-((4-((1,1-dioxidothiomorpholino)methyl)-1H-1,2,3-triazol-1-yl)sulfonyl)phenyl)acetamide (5l)

Compound Description: This compound was found to exhibit potent antibacterial activity as compared to the standard drugs.

-[amino]-N-(un/substituted)phenylacetamides

Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial and antifungal activities.

6-methyl-2-[4-méthyl-phényl] imidazo [1, 2-a] pyridine-3-n, n-diméthyle acétamide

Compound Description: This compound is the tartrate of Zolpidem.

(N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide) (1)

Compound Description: This compound is a S100A2-p53 protein-protein interaction inhibitor.

2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

Compound Description: Several 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2- methylphenyl)acetamide based small analogues have been synthesized by an efficient synthetic protocol.

3-(2-quinolinylmethoxy)benzeneacetic acid (Wy-46,016)

Compound Description: Wy-46,016 is the most potent inhibitor of LTD4-induced bronchoconstriction (99% at 25 mg/kg, intraduodenally).

methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate (Wy-48,422)

Compound Description: Wy-48,422 is the most potent inhibitor of LTD4-induced bronchoconstriction with an oral ED50 of 7.9 mg/kg.

N-[(4-methylphenyl)sulfonyl]-3-(2-quinolinylmethoxy)-benzamide (Wy-49,353)

Compound Description: Wy-49,353 orally inhibited both LTD4- and ovalbumin-induced bronchoconstriction with ED50s of 0.4 and 20.2 mg/kg, respectively.

2-[[3-(1H-tetrazol-5-ylmethyl)phenoxy]methyl]quinoline (Wy-49,451)

Compound Description: Wy-49,451 is the most potent inhibitor of LTD4-induced bronchoconstriction.

(E)-N-(4-(thiophen-2-ylmethyleneamino)phenylsulfonyl)acetamide

Compound Description: This compound is a Schiff base ligand derived from sulfaacetamide (N-[4-(amino-phenyl)sulfonyl]acetamide) and 2-thiophenecarboxaldehyde.

2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide

Compound Description: This compound exhibited the highest activity against lines SNB75 and SF-539 of the CNS Cancer subpanel present in Glioblastoma and Gliosarcoma, respectively, exerting a cytostatic effect.

2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide

Compound Description: This compound has the highest antiproliferative activity against the HOP-92 (carcinoma) of the Non-Small Cell Lung Cancer subpanel.

N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide

Compound Description: This compound exhibits cytotoxic activity against NCI-H226 (pleural mesothelioma) the Lung subpanel.

(Z)-2-(4-(2-cyano-2-phenylvinyl)phenoxy)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide (CYS)

Compound Description: CYS is a short π‐conjugated compound with a π‐conjugation length of 10.80 Å.

2,2′‐(((1Z,1′Z)‐1,4‐phenylenebis(2‐cyanoethene‐2,1‐diyl))bis(4,1‐phenylene))bis(oxy))bis(N‐(1‐(3‐ethoxy‐4‐methoxyphenyl)‐2‐(methylsulfonyl)ethyl)acetamide (BCYS)

Compound Description: BCYS is a large π‐conjugated compound with a π‐conjugation length=18.71 Å.

Properties

Product Name

N-[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide

IUPAC Name

N-[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C17H18N2O4S/c1-12-4-10-17(11-5-12)24(22,23)19(14(3)21)16-8-6-15(7-9-16)18-13(2)20/h4-11H,1-3H3,(H,18,20)

InChI Key

ZZCFFEXYVDMOLQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)NC(=O)C)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)NC(=O)C)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.